molecular formula C20H12N2O5 B4619203 (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B4619203
M. Wt: 360.3 g/mol
InChI Key: QBNOAVGJRLNSHS-ZROIWOOFSA-N
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Description

(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Nitration of the Phenyl Ring:

    Formation of the Furan Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and nitrophenyl-furan intermediates through a Knoevenagel condensation reaction, using a base such as piperidine in an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile: shares structural similarities with other compounds containing benzodioxole, nitrophenyl, and furan rings.

    Benzodioxole derivatives: Known for their diverse biological activities.

    Nitrophenyl derivatives: Often used in the synthesis of pharmaceuticals and agrochemicals.

    Furan derivatives: Commonly found in natural products and synthetic compounds with various applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c21-11-14(13-5-7-19-20(10-13)26-12-25-19)9-15-6-8-18(27-15)16-3-1-2-4-17(16)22(23)24/h1-10H,12H2/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNOAVGJRLNSHS-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
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(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Reactant of Route 4
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Reactant of Route 5
(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile
Reactant of Route 6
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(2E)-2-(1,3-benzodioxol-5-yl)-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enenitrile

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